molecular formula C14H20N2O2 B1661075 Benzyl azepan-4-ylcarbamate CAS No. 878630-97-8

Benzyl azepan-4-ylcarbamate

Cat. No.: B1661075
CAS No.: 878630-97-8
M. Wt: 248.32
InChI Key: OYUPHPOSBVVVOJ-UHFFFAOYSA-N
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Description

Benzyl azepan-4-ylcarbamate is a carbamate derivative featuring a benzyl group attached to an azepane (7-membered nitrogen-containing heterocycle) via a carbamate linkage (-O-CO-NH-).

Properties

CAS No.

878630-97-8

Molecular Formula

C14H20N2O2

Molecular Weight

248.32

IUPAC Name

benzyl N-(azepan-4-yl)carbamate

InChI

InChI=1S/C14H20N2O2/c17-14(16-13-7-4-9-15-10-8-13)18-11-12-5-2-1-3-6-12/h1-3,5-6,13,15H,4,7-11H2,(H,16,17)

InChI Key

OYUPHPOSBVVVOJ-UHFFFAOYSA-N

SMILES

C1CC(CCNC1)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

C1CC(CCNC1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Modifications

Compound Name Key Structural Features Molecular Formula Notable Modifications
Benzyl azepan-4-ylcarbamate Benzyl + carbamate + azepane C₁₄H₁₈N₂O₂ Parent compound
Benzyl ((4-hydroxyazepan-4-yl)methyl)carbamate HCl Benzyl + carbamate + hydroxyl-azepane + HCl C₁₅H₂₁N₂O₃Cl Hydroxyl group introduces polarity; HCl salt enhances solubility
Azepane-4-carboxylic acid Azepane + carboxylic acid C₇H₁₃NO₂ Carbamate replaced with carboxylic acid; increased acidity
Key Observations:

Polarity and Solubility :

  • The HCl salt of benzyl ((4-hydroxyazepan-4-yl)methyl)carbamate likely exhibits higher aqueous solubility than the parent compound due to ionic character .
  • Azepane-4-carboxylic acid, with a strongly ionizable carboxylic acid group, may display pH-dependent solubility, contrasting with the neutral carbamate .

The benzyl group may undergo oxidative metabolism to benzyl alcohol, a metabolite with documented toxicity in high doses .

Biological Interactions :

  • The hydroxyl group in benzyl ((4-hydroxyazepan-4-yl)methyl)carbamate could facilitate hydrogen bonding with target proteins, enhancing affinity but possibly reducing blood-brain barrier penetration.
  • Azepane-4-carboxylic acid’s carboxylic acid group may limit membrane permeability but enable salt-bridge interactions in enzymatic active sites .

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